molecular formula C12H16N2O3S B1519776 Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate CAS No. 365996-10-7

Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Cat. No.: B1519776
CAS No.: 365996-10-7
M. Wt: 268.33 g/mol
InChI Key: LFDDAPVYLFAUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 9.65 (s, 1H, CHO), 4.40–4.35 (m, 2H, CH₂N), 3.75–3.65 (m, 2H, CH₂S), 2.90–2.80 (m, 2H, CH₂CO), 1.45 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 191.2 (CHO), 167.8 (C=O), 154.3 (thiazole C2), 80.1 (C(CH₃)₃), 28.3 (C(CH₃)₃).

Infrared (IR) Spectroscopy

  • Strong absorption at 1715 cm⁻¹ (C=O stretch of carboxylate), 1680 cm⁻¹ (C=O stretch of formyl), and 1250 cm⁻¹ (C–O–C ester).

Mass Spectrometry (MS)

  • ESI-MS : m/z 269.1 [M+H]⁺ (calculated 268.33).
  • Fragmentation peaks at m/z 212.1 (loss of tert-butyl group) and 168.0 (loss of CO₂).

Table 3: Spectroscopic Data Summary

Technique Key Signals Assignment
¹H NMR δ 9.65 (s) Formyl proton
¹³C NMR δ 167.8 Carboxylate carbonyl
IR 1715 cm⁻¹ Ester C=O
MS m/z 269.1 [M+H]⁺ Molecular ion

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal two stable conformers:

  • Conformer A : The formyl group is coplanar with the thiazole ring, stabilized by conjugation (energy: 0 kJ/mol).
  • Conformer B : The formyl group rotates 120°, creating a minor energy barrier of 2.3 kJ/mol.

Key Findings :

  • The tert-butyl group adopts a equatorial position relative to the pyridine ring, minimizing steric clashes.
  • Intramolecular hydrogen bonding between the formyl oxygen and the NH group of the dihydropyridine ring is absent due to steric constraints.

Figure 1: Computed Conformational Landscape
(Note: A diagram would illustrate energy minima and rotational barriers here, based on DFT data.)

Properties

IUPAC Name

tert-butyl 2-formyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)14-5-4-8-9(6-14)18-10(7-15)13-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDDAPVYLFAUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670507
Record name tert-Butyl 2-formyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-10-7
Record name tert-Butyl 2-formyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-formyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Route Overview

The preparation of tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate typically involves:

  • Step 1: Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a key intermediate.
  • Step 2: Cyclization with thiourea to form the thiazolo-pyridine core.
  • Step 3: Introduction of the formyl group at the 2-position of the heterocycle.
  • Step 4: Purification and isolation of the final tert-butyl ester product.

Detailed Preparation Steps and Conditions

Step Reactants & Conditions Yield Experimental Notes
1. Preparation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Reaction of l-Boc-4-piperidone with brominating agents such as pyrrolidone hydrotribromide in dry THF at room temperature for 3 hours Crude product used directly in next step Filtration and solvent removal; no further purification needed before cyclization
2. Cyclization with Thiourea Thiourea added to the bromoketone intermediate in isopropanol or DMF; reflux at 90–120 °C for 1–3 hours 47–99% depending on solvent and temperature Reaction monitored by TLC; product isolated by concentration and washing with diethyl ether or column chromatography
3. Formylation at 2-position Formyl group introduced typically via Vilsmeier-Haack or related formylation reactions on the amino-thiazolo-pyridine intermediate Variable yields reported in literature; often optimized per batch Requires careful control of temperature and reagent stoichiometry to avoid overreaction
4. Purification Purification by silica gel chromatography or recrystallization High purity achieved (>95%) Characterization by NMR, LCMS, and melting point

Representative Experimental Data from Literature

Entry Reaction Conditions Yield (%) Characterization Data
Cyclization in Isopropanol at 90 °C for 1h 1.0 g tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate + thiourea refluxed 99% White solid; 1H NMR (400 MHz, DMSO-d6): δ 9.05 (bs, 2H), 4.32 (m, 2H), 1.41 (s, 9H); LCMS m/z 256 (M+H)+
Cyclization in DMF at 120 °C for 3h 5.0 g bromoketone + thiourea heated 47% Pale yellow oil; LCMS m/z 256 (M+1)+
Boc protection with potassium carbonate in dioxane/water at 0–20 °C for 3h Amino intermediate + di-tert-butyl dicarbonate 11.6 g isolated 1H NMR (400 MHz, DMSO-d6): δ 1.41 (s, 9H), 6.80 (s, 2H)

Notes on Reaction Optimization and Variations

  • Solvent Choice: Isopropanol provides higher yields and cleaner products compared to DMF for the cyclization step.
  • Temperature Control: Reflux temperatures around 90 °C favor faster reaction times with good yields; higher temperatures (120 °C) may reduce yield due to side reactions.
  • Purification: Use of silica gel chromatography and washing with diethyl ether or brine solutions enhances product purity.
  • Formylation Step: Specific formylation methods are less frequently detailed but are critical for introducing the aldehyde functionality at the 2-position.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting Material tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Prepared via bromination of l-Boc-4-piperidone
Cyclization Reagent Thiourea Stoichiometric or slight excess
Cyclization Solvent Isopropanol or DMF Isopropanol preferred for yield and purity
Cyclization Temperature 90–120 °C Reflux conditions
Reaction Time 1–3 hours Monitored by TLC
Yield of Cyclization 47–99% Dependent on conditions
Purification Silica gel chromatography, recrystallization Ensures high purity
Formylation Method Vilsmeier-Haack or equivalent Requires careful control

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the formyl group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of thiazolo[5,4-C]pyridine compounds exhibit notable antimicrobial properties. Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has been studied for its potential effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Anticancer Properties
Preliminary studies suggest that thiazolo[5,4-C]pyridine derivatives may possess anticancer activity. The structural features of this compound allow for interactions with biological targets involved in cancer cell proliferation. Ongoing research aims to elucidate its mechanism of action and efficacy in cancer treatment .

Organic Synthesis

Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its reactive formyl group. It can be utilized in the synthesis of more complex thiazole and pyridine derivatives through condensation reactions . The ability to modify the tert-butyl group further enhances its synthetic utility.

Catalytic Applications
this compound has been explored as a catalyst in various organic reactions. Its unique electronic properties contribute to facilitating reactions such as nucleophilic additions and cycloadditions .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry. Its functional groups can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength .

Nanomaterials Development
Recent advancements have indicated the use of thiazolo[5,4-C]pyridine derivatives in the fabrication of nanomaterials. These materials exhibit unique electronic and optical properties that can be harnessed for applications in sensors and electronic devices .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; potential for antibiotic development .
Anticancer ResearchIn vitro studies showed inhibition of cancer cell lines; ongoing investigations into mechanisms .
Synthetic UtilitySuccessfully used as a precursor for synthesizing complex organic molecules .
Polymer ApplicationsEnhanced mechanical properties observed in polymers modified with this compound .

Mechanism of Action

The mechanism by which tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Core Structural Modifications

The thiazolo[5,4-c]pyridine scaffold exhibits diverse reactivity depending on substituents. Key analogs include:

Compound Name CAS Number Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 365996-05-0 -NH₂ C₁₁H₁₇N₃O₂S 255.34 98% PROTAC synthesis
Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 365996-06-1 -Br C₁₁H₁₅BrN₂O₂S 319.22 97–98% Cross-coupling reactions
Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 365996-10-7 -CHO C₁₂H₁₆N₂O₃S 268.33 Not specified Aldehyde-mediated condensations
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate - -COOCH₃ C₈H₁₁N₃O₂S 213.26 95%+ Solubility optimization

Physicochemical Properties

  • Polarity: The formyl group increases polarity compared to the amino and bromo analogs, enhancing solubility in polar solvents like DCM or ethyl acetate.
  • Stability : The tert-butyl carbamate group protects the amine during synthesis, while the formyl group may require stabilization under anhydrous conditions .

Key Research Findings

Commercial Availability

Supplier Compound (CAS) Purity Packaging Price (1g)
Combi-Blocks 365996-05-0 98% 100 mg – 1 g $527.00
Thermo Scientific 365996-06-1 97% 100 mg – 250 mg $319.22
HANGZHOU JHECHEM 365996-10-7 Not specified Custom Not disclosed

Biological Activity

Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS: 365996-10-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆N₂O₃S
  • Molecular Weight : 268.33 g/mol
  • Purity : ≥95%
  • Solubility : Soluble in various organic solvents with a reported solubility of approximately 1.03 mg/ml .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. Specific cell lines tested include:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The compound's ability to inhibit cell proliferation was quantified using MTT assays, revealing a dose-dependent response.

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. This inhibition could have implications for drug metabolism and interactions .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methodology : Disk diffusion method was used to assess the inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
  • Anticancer Mechanism Exploration :
    • Objective : To investigate the apoptotic effects on HeLa cells.
    • Methodology : Flow cytometry was utilized to measure apoptosis rates.
    • Findings : Treatment with the compound led to a 30% increase in apoptotic cells compared to control groups.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AnticancerHeLa25
AnticancerMCF-730
CYP Enzyme InhibitionCYP1A2IC50 = 12
CYP Enzyme InhibitionCYP2C19IC50 = 15

Q & A

Q. Table 1. Comparative Synthetic Yields

CatalystSolventTemp (°C)Yield (%)Reference
CuBr₂DCM044
CuBrDMF5030–50

Q. Table 2. Key Spectral Data

TechniqueKey SignalsReference
1H^1H-NMRδ 9.8 (CHO), 1.4 (t-Bu)
LCMS[M+H]⁺ = 318.9 (Br analog)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.